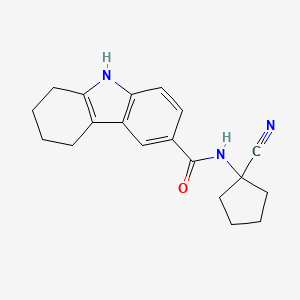
N-(1-cyanocyclopentyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclopentyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide, also known as CPP-115, is a small molecule inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, which is an important neurotransmitter in the central nervous system. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, which can have a variety of effects on neurotransmission and behavior.
Mécanisme D'action
N-(1-cyanocyclopentyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-(1-cyanocyclopentyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide increases the levels of GABA in the brain, which can have a variety of effects on neurotransmission and behavior. GABA is an inhibitory neurotransmitter, meaning that it can reduce the activity of neurons in the brain. By increasing GABA levels, N-(1-cyanocyclopentyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide can reduce the activity of certain brain regions, leading to its therapeutic effects.
Biochemical and Physiological Effects:
N-(1-cyanocyclopentyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide has been shown to have a variety of biochemical and physiological effects in preclinical models. It has been shown to increase GABA levels in the brain, which can lead to reduced neuronal activity and increased inhibitory neurotransmission. Additionally, N-(1-cyanocyclopentyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide has been shown to modulate the activity of other neurotransmitter systems, such as dopamine and glutamate, which can have downstream effects on behavior. N-(1-cyanocyclopentyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide has also been shown to have effects on the immune system, as it can reduce inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-cyanocyclopentyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study in preclinical models. Additionally, it has been shown to have a high degree of selectivity for GABA transaminase, meaning that it is unlikely to have off-target effects. However, there are also some limitations to the use of N-(1-cyanocyclopentyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide in lab experiments. For example, it has a relatively short half-life in the body, which can make it difficult to maintain stable levels of the compound over time. Additionally, it can be difficult to administer N-(1-cyanocyclopentyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide in a way that mimics its therapeutic effects in humans.
Orientations Futures
There are several future directions for N-(1-cyanocyclopentyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide research. One area of interest is the potential use of N-(1-cyanocyclopentyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide as a treatment for epilepsy. It has been shown to have anticonvulsant effects in animal models, and there is interest in studying its potential as a treatment for drug-resistant epilepsy in humans. Additionally, there is interest in studying the effects of N-(1-cyanocyclopentyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide on other neurotransmitter systems, such as serotonin and norepinephrine, which could have implications for its use in treating psychiatric disorders. Finally, there is interest in developing new analogs of N-(1-cyanocyclopentyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide that have improved pharmacokinetic properties and selectivity for GABA transaminase.
Méthodes De Synthèse
N-(1-cyanocyclopentyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves several key steps, including the formation of a cyclopentene ring, a cyanation reaction, and a reductive amination reaction. The final product is obtained in high yield and purity, making it suitable for use in scientific research.
Applications De Recherche Scientifique
N-(1-cyanocyclopentyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide has been studied extensively in preclinical models for its potential therapeutic uses. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models. Additionally, N-(1-cyanocyclopentyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide has been investigated for its potential as a treatment for cocaine addiction, as it has been shown to reduce cocaine self-administration in rats. Furthermore, N-(1-cyanocyclopentyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide has been studied for its potential as a treatment for autism spectrum disorder, as it has been shown to improve social behavior in a mouse model of the disorder.
Propriétés
IUPAC Name |
N-(1-cyanocyclopentyl)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c20-12-19(9-3-4-10-19)22-18(23)13-7-8-17-15(11-13)14-5-1-2-6-16(14)21-17/h7-8,11,21H,1-6,9-10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVIOGDKRSDXHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)NC4(CCCC4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Benzyl-7-(4-ethylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2550852.png)
![5-chloro-1-(3,4-dichlorobenzyl)-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2550855.png)
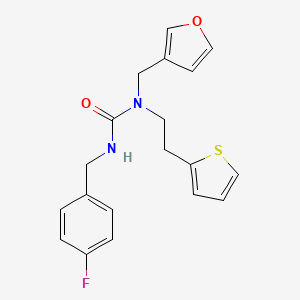
![N-[(furan-2-yl)methyl]-3-(1-{[(2-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide](/img/structure/B2550859.png)
![N-[3-(1,3-benzothiazole-6-carbonylamino)pyridin-4-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2550860.png)
![5-[(2-Chloro-6-fluorobenzyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2550863.png)
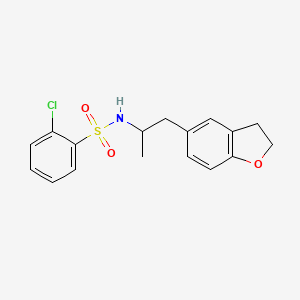
![3-(2-Methoxyphenyl)-2,5-dimethyl-7-(4-(6-methylpyridin-2-yl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2550867.png)
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2550868.png)

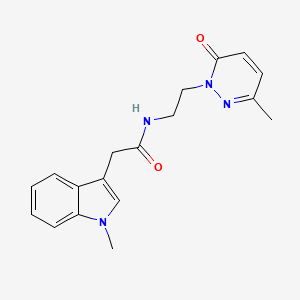
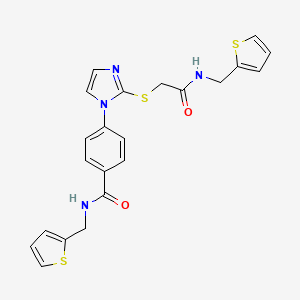
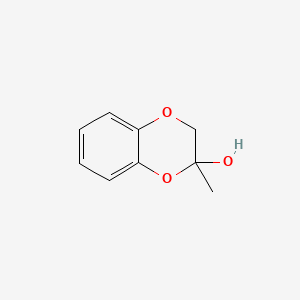
![Lithium 1-ethyl-7-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2550874.png)